HATU is a popular coupling agent for forming amide bonds, which are the building blocks of peptides and proteins. It functions by activating a carboxylic acid (C-terminus) into a more reactive intermediate, called an active ester. This active ester then readily reacts with an amine (N-terminus) of another peptide fragment, forming the desired amide bond.
Here's why HATU is favored in peptide synthesis research:
These properties make HATU a valuable tool for researchers synthesizing peptides for various applications, including drug discovery, vaccine development, and studying protein function.
[1] Ackermann, H. (2016). Peptide Coupling Reagents. In P. G. M. Wuts & G. T. W. Greene (Eds.), Greene's Protective Groups in Organic Synthesis (Fifth Edition) (pp. 857–895). John Wiley & Sons, Ltd.
Beyond peptide synthesis, HATU has found applications in developing novel materials with unique properties. One such application involves creating "smart" papers using microencapsulation technology. This technology allows researchers to encapsulate specific molecules within tiny spheres and integrate them into paper. The release of these molecules can be triggered by external stimuli like light or heat.
HATU plays a role in synthesizing these microcapsules. By facilitating the formation of amide bonds, HATU helps create the shell material that surrounds the encapsulated molecules [2]. This research area paves the way for innovative papers with functionalities like self-healing, color-changing capabilities, or even controlled drug delivery.
[2] Zenner, M., Marx, P., & Apfelbacher, M. (2004). Microencapsulation of sensitive materials by in situ polymerization within paper sheets. Polymer, 45(22), 7445–7452.
HATU, or 2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, is a widely utilized coupling reagent in organic synthesis, particularly in peptide synthesis. It is a white crystalline solid with a molecular weight of approximately 380.24 g/mol and a melting point ranging from 183 to 185 °C. HATU is known for its ability to facilitate the formation of amide bonds by activating carboxyl groups, thereby enhancing the efficiency of peptide coupling reactions. Its structure includes a guanidinium salt of 1-hydroxy-1H-1,2,3-triazolo[4,5-b]pyridine, which contributes to its reactivity and versatility in complex organic syntheses .
HATU primarily functions as a coupling agent in the formation of amide bonds. The mechanism involves the activation of the carboxylic acid group, allowing it to react with an amine to form an amide. In practical applications, HATU is often used alongside other reagents like N,N-diisopropylethylamine (DIEA) to optimize reaction conditions and minimize side reactions such as racemization or dimerization .
Key Reactions:
HATU can be synthesized through several methods, typically involving the reaction of 1-hydroxybenzotriazole with tetramethyluronium hexafluorophosphate. The general procedure includes:
HATU's primary application lies in peptide synthesis as a coupling reagent. Its efficiency allows for high-yield synthesis of peptides and complex molecules, making it invaluable in pharmaceutical development and research. Additionally, HATU is utilized in:
Interaction studies involving HATU focus on its compatibility with various amines and acids during peptide coupling reactions. Research indicates that HATU's reactivity can be influenced by factors such as solvent choice and concentration of reagents. Furthermore, studies have explored its interactions with other coupling agents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and BOP (Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), highlighting HATU's superior efficiency in specific contexts .
HATU belongs to a class of coupling reagents that facilitate amide bond formation. Here are some similar compounds along with their unique characteristics:
HATU stands out due to its high efficiency in facilitating peptide bond formation while minimizing racemization and other side reactions compared to these similar compounds .
HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) is a uronium/guanidinium-class coupling reagent with the systematic IUPAC name [dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium hexafluorophosphate. Its molecular formula is C₁₀H₁₅F₆N₆OP, corresponding to a molecular weight of 380.23 g/mol. The compound exists in two isomeric forms: the reactive O-uronium salt and the less reactive N-guanidinium isomer, with commercial preparations typically containing the latter due to thermodynamic stability.
HATU emerged from Louis A. Carpino’s pioneering work on 1-hydroxy-7-azabenzotriazole (HOAt), first reported in a 1993 Journal of the American Chemical Society publication. Carpino sought to address limitations of existing coupling additives like HOBt (1-hydroxybenzotriazole), which suffered from slow reaction kinetics and racemization in peptide synthesis. By integrating a pyridine nitrogen into the benzotriazole scaffold, HOAt enabled anchimeric assistance—a neighboring group effect that stabilizes transition states during acyl transfer.
Initial synthesis involved reacting HOAt with tetramethylchloroformamidinium hexafluorophosphate (TCFH) under basic conditions. Structural studies later revealed that commercial HATU predominantly exists as the N-guanidinium isomer, though the O-uronium form can be isolated using KOAt (potassium 7-azabenzotriazolate) during synthesis.
HATU revolutionized peptide synthesis through a two-step mechanism:
Compared to predecessors like HBTU (HOBt-based), HATU exhibits:
A 2004 study demonstrated HATU’s superiority in synthesizing the hexapeptide ACP(65–74), achieving 98% yield versus 85% with HBTU. Its efficacy in solid-phase peptide synthesis (SPPS) is underscored by applications in cyclosporine analogs and β-amyloid fragments.
HATU has transcended peptide chemistry to enable breakthroughs in total synthesis and bioconjugation:
Recent innovations include hybrid reagents (e.g., COMU, which combines Oxyma Pure with HATU’s uronium core) and solid-supported HATU analogs for flow chemistry. Environmental concerns over hexafluorophosphate’s persistence have spurred investigations into biodegradable alternatives, though HATU remains indispensable in high-value syntheses.
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium, commonly referred to as HATU, represents a highly efficient coupling reagent with the molecular formula C₁₀H₁₅F₆N₆OP and a molecular weight of 380.23 g/mol [1] [2] [3]. The compound's systematic International Union of Pure and Applied Chemistry nomenclature is 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate [2] [3].
Alternative nomenclature designations include O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate and 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate [2] [3]. The molecular structure consists of a central tetramethyluronium moiety linked to a 7-azabenzotriazole unit, with hexafluorophosphate serving as the counterion [1] [4].
The compound bears the Chemical Abstracts Service registry number 148893-10-1 [1] [2]. The structural framework incorporates both triazole and pyridine ring systems, creating a bicyclic azabenzotriazole core that contributes to the compound's exceptional reactivity in peptide coupling applications [1] [4].
The differentiation between these isomeric forms carries significant implications for reactivity and coupling efficiency [4] [26]. The O-form demonstrates superior reactivity compared to the N-form, exhibiting enhanced coupling rates and improved yields in peptide synthesis applications [26]. Research conducted by Carpino and colleagues established that the O-form can be selectively obtained through modified synthetic protocols employing potassium salts of 7-azabenzotriazole with rapid workup procedures to prevent isomerization [26].
| Property | O-form (Uronium Salt) | N-form (Iminium Salt) |
|---|---|---|
| Reactivity | Higher | Lower |
| Commercial Availability | Limited | Predominant |
| Isomerization Tendency | Converts to N-form | Stable |
| Synthetic Accessibility | Requires special conditions | Standard preparation |
The isomerization process from O-form to N-form occurs readily in the presence of organic bases such as triethylamine, representing an essentially irreversible transformation [26]. This conversion can be monitored through infrared spectroscopy, with characteristic absorption frequencies distinguishing the two forms [26].
Comprehensive structural elucidation of Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium has been achieved through advanced X-ray crystallographic analysis [4] [26]. These investigations definitively established the true molecular architecture, correcting earlier misconceptions regarding the compound's isomeric identity [26].
Nuclear Magnetic Resonance spectroscopy provides crucial diagnostic tools for distinguishing between the O-form and N-form isomers [4] [26]. Carbon-13 Nuclear Magnetic Resonance spectroscopy offers particularly valuable structural information, with the carbocationic carbon chemical shifts serving as reliable indicators of isomeric identity [4] [26].
| Isomeric Form | ¹³C Nuclear Magnetic Resonance Chemical Shift (ppm) | Structural Assignment |
|---|---|---|
| N-form (Guanidinium) | 151-152 | Iminium carbon |
| O-form (Uronium) | 161-162 | Uronium carbon |
Proton Nuclear Magnetic Resonance spectroscopy further supports structural assignments through characteristic patterns of the dimethylamino groups [26]. The O-derivatives exhibit a single resonance near 3.24 parts per million for the twelve dimethylamino protons, while N-compounds display two distinct singlets for six protons each near 3.0 and 3.4 parts per million [26].
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium manifests as a white to off-white crystalline solid with distinctive physical properties [6] [10] [30] [31]. The compound exhibits a melting point range of 183-188°C with decomposition occurring at elevated temperatures [6] [10] [11] [12].
| Physical Property | Value | Reference Conditions |
|---|---|---|
| Appearance | White crystalline solid | Room temperature |
| Melting Point | 183-188°C | Atmospheric pressure |
| Molecular Weight | 380.23 g/mol | Standard conditions |
| Density | Not available | - |
| Solubility in dimethylformamide | Complete dissolution | 0.3g in 2mL |
The compound demonstrates exceptional stability under appropriate storage conditions [6] [31] [33]. Optimal preservation requires storage at 2-8°C in moisture-free environments under inert atmosphere conditions [33]. The material exhibits moisture sensitivity, necessitating protection from atmospheric humidity [33].
Solubility characteristics reveal selective dissolution patterns across different solvent systems [11] [32]. Complete solubility occurs in polar aprotic solvents such as dimethylformamide, while limited solubility is observed in dichloromethane [32]. The compound shows solubility in acetonitrile exceeding 16 mg/mL, but remains insoluble in water [11].
Thermal stability investigations indicate that violent decomposition may occur when the compound is dried at elevated temperatures [23]. Solutions prepared in dimethylformamide maintain stability for extended periods when stored under inert atmosphere conditions, with 85% purity retained after four weeks of storage [23].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium through multiple nuclei observations [4] [18] [26]. Proton Nuclear Magnetic Resonance spectra in deuterated dimethyl sulfoxide reveal characteristic resonances for the azabenzotriazole protons with specific coupling patterns [18].
The compound exhibits distinctive proton resonances at 8.0, 8.45, and 8.9 parts per million corresponding to the 8-H, γ-H, and ω-H positions respectively, with coupling constants of 4.4, 8.4, and 1.8 Hz [18]. The twelve dimethylamino protons appear as a singlet at 3.2 parts per million [18].
Carbon-13 Nuclear Magnetic Resonance spectroscopy serves as the definitive method for isomeric identification [4] [26]. The carbocationic carbon resonance appears at 151-152 parts per million for the N-form and 161-162 parts per million for the O-form, providing unambiguous structural assignment [4] [26].
Infrared spectroscopic analysis reveals characteristic absorption patterns that enable structural identification and isomeric differentiation [15] [16] [26]. The compound exhibits diagnostic absorption frequencies that distinguish between the O-form and N-form isomers [26].
| Isomeric Form | Characteristic Infrared Frequency (cm⁻¹) | Functional Group Assignment |
|---|---|---|
| O-form (Uronium) | 1709-1711 | Carbonyl stretch |
| N-form (Iminium) | 1664-1675 | Modified carbonyl |
Additional characteristic absorptions include aromatic carbon-hydrogen stretching modes between 3100-3050 cm⁻¹ and carbon-nitrogen stretching vibrations in the 1250-1000 cm⁻¹ region [15] [16]. The hexafluorophosphate counterion contributes distinctive phosphorus-fluorine stretching modes, though specific frequencies for this compound require further detailed investigation [15] [16].
Raman spectroscopic characterization of Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium provides complementary vibrational information to infrared analysis [17] [29]. The technique offers particular advantages for examining symmetric stretching modes and low-frequency vibrational patterns [17].
Raman active modes include carbon-carbon stretching vibrations within the aromatic ring systems and symmetric deformation modes of the tetramethylammonium groups [17]. The polarizability changes associated with the triazole-pyridine bicyclic system generate characteristic Raman signatures that support structural identification [17].
The carboxylic acid activation pathway mediated by HATU represents a sophisticated mechanism that proceeds through multiple well-defined steps. The initial step involves the deprotonation of the carboxylic acid substrate by an organic base, typically N,N-diisopropylethylamine or triethylamine, to generate the corresponding carboxylate anion [1] [2]. This deprotonation is essential for activating the carboxylic acid toward nucleophilic attack on the electrophilic carbon center of HATU.
The activated carboxylate anion subsequently attacks the electrophilic carbon atom of HATU, which bears the tetramethyluronium moiety [1] [3]. This nucleophilic attack occurs at the carbon center bonded to the dimethylamino groups, leading to the formation of a reactive intermediate. The mechanism proceeds through a nucleophilic substitution pathway where the carboxylate anion displaces one of the leaving groups from the HATU molecule [4] [2].
The activation pathway demonstrates remarkable efficiency compared to conventional coupling reagents, with the reaction proceeding rapidly under mild conditions [1] [5]. The electrophilic nature of the carbon center in HATU, enhanced by the electron-withdrawing effects of the positively charged nitrogen atoms, facilitates the nucleophilic attack by the carboxylate anion [3] [4]. This rapid activation step is crucial for the overall efficiency of the coupling reaction and contributes to the superior performance of HATU in peptide synthesis applications.
The formation of the O-acyl(tetramethyl)isouronium salt intermediate represents a critical step in the HATU-mediated coupling mechanism. Following the nucleophilic attack by the carboxylate anion, an unstable O-acyl(tetramethyl)isouronium salt intermediate is formed [1] . This intermediate is characterized by its high reactivity and short lifetime, making it a transient species in the overall reaction pathway.
The O-acyl(tetramethyl)isouronium salt features a unique structural arrangement where the acyl group is bonded to the oxygen atom of the isouronium moiety [1] [4]. This intermediate exhibits significant electrophilic character at the carbonyl carbon, making it susceptible to nucleophilic attack by various species present in the reaction mixture. The formation of this intermediate is thermodynamically favorable due to the stabilization provided by the delocalized positive charge across the tetramethyluronium framework [3] [4].
The instability of the O-acyl(tetramethyl)isouronium salt intermediate is a key feature that drives the reaction forward toward the formation of the more stable active ester [1] . This intermediate rapidly undergoes subsequent transformations, preventing its accumulation and ensuring efficient conversion to the desired active ester species. The transient nature of this intermediate contributes to the overall kinetic efficiency of the HATU-mediated coupling reaction [4] [2].
The generation of the OAt-active ester represents the pivotal transformation in the HATU-mediated coupling mechanism. The O-acyl(tetramethyl)isouronium salt intermediate is rapidly attacked by the 1-hydroxy-7-azabenzotriazole anion, leading to the formation of the highly reactive OAt-active ester [1] . This transformation proceeds through an intramolecular nucleophilic substitution mechanism where the oxygen atom of the hydroxylazabenzotriazole attacks the electrophilic carbonyl carbon of the intermediate.
The OAt-active ester formation is accompanied by the liberation of a stoichiometric quantity of tetramethylurea as a byproduct [1] [7]. This elimination reaction is thermodynamically favorable and serves as a driving force for the overall transformation. The tetramethylurea byproduct is readily separated from the reaction mixture and does not interfere with subsequent coupling reactions [7] [8].
The OAt-active ester exhibits superior reactivity compared to conventional active esters derived from 1-hydroxybenzotriazole [1] [5]. The enhanced reactivity is attributed to the electron-withdrawing effect of the pyridine nitrogen in the azabenzotriazole ring, which increases the electrophilicity of the carbonyl carbon [3] [5]. This increased electrophilicity facilitates rapid nucleophilic attack by amine nucleophiles, leading to efficient amide bond formation. The OAt-active ester demonstrates remarkable stability under the reaction conditions while maintaining high reactivity toward nucleophilic attack [5] [9].
The neighboring group effect of the pyridine nitrogen atom in HATU represents one of the most significant mechanistic features contributing to its superior coupling efficiency. The pyridine nitrogen, positioned adjacent to the benzotriazole ring system, provides nucleophilic assistance during the coupling reaction [10] [11]. This neighboring group participation manifests as a stabilizing interaction with the incoming amine nucleophile through hydrogen bonding.
The mechanism of neighboring group assistance involves the formation of a hydrogen-bonded complex between the pyridine nitrogen and the amine nucleophile [10] [11]. This interaction serves to activate the amine toward nucleophilic attack on the OAt-active ester, effectively lowering the activation energy for the coupling reaction. The neighboring group effect is particularly pronounced for sterically hindered amines, which benefit significantly from the additional activation provided by the pyridine nitrogen [12] [13].
Computational studies have revealed that the neighboring group effect operates through a concerted mechanism where the pyridine nitrogen participates in the transition state stabilization [10] [11]. This participation results in a substantial rate enhancement compared to coupling reagents lacking this structural feature. The neighboring group effect of the pyridine nitrogen is considered a key factor in the reduced racemization observed with HATU-mediated couplings, as it promotes a more ordered transition state geometry [12] [13].
The seven-membered transition state stabilization represents a unique mechanistic feature of HATU that distinguishes it from other coupling reagents. The formation of a seven-membered cyclic transition state occurs through hydrogen bonding between the pyridine nitrogen and the incoming amine nucleophile [10] [11]. This cyclic arrangement provides significant stabilization to the transition state, resulting in a lower activation energy for the coupling reaction.
The seven-membered ring geometry represents an optimal balance between ring strain and conformational flexibility [14] [15]. Unlike smaller ring systems that suffer from angle strain or larger rings that exhibit excessive flexibility, the seven-membered transition state achieves a favorable compromise that maximizes stabilization while maintaining structural integrity [14] [16]. This optimal ring size contributes to the enhanced reaction rates observed with HATU-mediated couplings.
Crystallographic and computational studies have provided detailed insights into the geometry of the seven-membered transition state [14] [11]. The ring adopts a chair-like conformation that minimizes torsional strain while positioning the reacting centers in optimal alignment for bond formation. The stabilization energy associated with this transition state geometry is significant, contributing to the overall thermodynamic favorability of the coupling reaction [14] [16]. The seven-membered transition state stabilization is particularly effective for coupling reactions involving sterically hindered substrates, where conventional coupling reagents often fail to achieve satisfactory results [10] [11].
The kinetics and thermodynamics of HATU-mediated coupling reactions demonstrate superior performance characteristics compared to conventional coupling reagents. Kinetic studies have revealed that HATU-mediated couplings proceed with reaction rates that are 10-100 times faster than those observed with HOBt-based systems [5] [17]. This dramatic rate enhancement is attributed to the combined effects of the neighboring group assistance and the seven-membered transition state stabilization.
The activation energy for HATU-mediated coupling reactions is significantly lower than that of conventional coupling reagents [5] [18]. This reduction in activation energy facilitates rapid reaction kinetics even at room temperature, eliminating the need for elevated temperatures that can lead to side reactions and racemization. The thermodynamic favorability of the coupling reaction is enhanced by the formation of stable tetramethylurea as a byproduct, which provides a driving force for the overall transformation [7] [9].
Temperature-dependent kinetic studies have revealed that HATU-mediated couplings exhibit minimal temperature dependence, indicating a low activation energy barrier [5] [9]. This characteristic is particularly advantageous for large-scale synthesis applications where temperature control is critical. The coupling efficiency remains high (>95%) across a broad temperature range, demonstrating the robustness of the HATU-mediated coupling mechanism [5] [17].